Ligand Efficiency Advantage of the Benzimidazole-Pyrrolidine Scaffold vs. 4-Anilinoquinazolines (Class-Level Inference from Aurora Kinase A Assay)
Although no direct head-to-head data exist for CAS 2097862-30-9 itself, published work on structurally related quinazoline–benzimidazole hybrids demonstrates that replacing the 4-aniline substituent with a benzimidazole-pyrrolidine module can improve Aurora kinase A inhibition while yielding a lower molecular weight and higher ligand efficiency (LE). In a representative study, a quinazoline–benzimidazole hybrid (without the 6-fluoro substituent) displayed an IC50 of 0.53 µM against Aurora kinase A, which is 2.6-fold more potent than the clinically studied 4-anilinoquinazoline AZD1152 (IC50 = 1.37 µM) [1]. Furthermore, the hybrid's molecular weight was substantially lower (347 g/mol) than that of AZD1152 (507 g/mol), translating to a calculated LE difference of approximately 1.7-fold in favor of the hybrid [1]. Extrapolating this scaffold advantage to CAS 2097862-30-9, which contains the same benzimidazole-pyrrolidine motif and a 6-fluoro substituent known to enhance binding affinity in multiple quinazoline series, suggests the compound may represent a starting point for high-LE lead optimization.
| Evidence Dimension | Aurora kinase A inhibition potency and calculated ligand efficiency |
|---|---|
| Target Compound Data | CAS 2097862-30-9: No direct assay data available in public domain. |
| Comparator Or Baseline | Quinazoline–benzimidazole hybrid analog (unsubstituted quinazoline): IC50 = 0.53 µM, MW ≈ 347 Da; AZD1152: IC50 = 1.37 µM, MW = 507 Da. |
| Quantified Difference | ~2.6-fold lower IC50 for hybrid vs. AZD1152; ~1.7-fold higher calculated LE. |
| Conditions | In vitro Aurora kinase A enzyme inhibition assay (published data, ref. [1]). Note: Data are for a close analog, not the target compound itself. |
Why This Matters
For procurement decisions in kinase inhibitor discovery, a scaffold with demonstrably higher ligand efficiency enables lower clinical doses and reduced off-target liabilities, provided the differential can be confirmed for the specific compound.
- [1] K. Suresh, et al. Quinazoline–benzimidazole hybrid as dual optical sensor for cyanide and Pb2+ ions and Aurora kinase inhibitor. Sensors and Actuators B: Chemical, 2015, 220, 1138–1145. DOI: 10.1016/j.snb.2015.06.059. View Source
